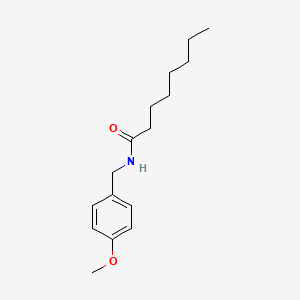

N-(4-methoxybenzyl)octanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H25NO2 |

|---|---|

Molecular Weight |

263.37 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]octanamide |

InChI |

InChI=1S/C16H25NO2/c1-3-4-5-6-7-8-16(18)17-13-14-9-11-15(19-2)12-10-14/h9-12H,3-8,13H2,1-2H3,(H,17,18) |

InChI Key |

SQMCKERNISPEBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)NCC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 4 Methoxybenzyl Octanamide

Established Synthetic Routes for N-(4-methoxybenzyl)octanamide

The synthesis of this compound primarily relies on the formation of a stable amide bond between octanoic acid or its derivatives and 4-methoxybenzylamine. Various strategies have been developed to facilitate this key chemical transformation efficiently.

Amide Bond Formation Strategies

A prominent and widely used method for the synthesis of this compound and related fatty acid amides involves the use of coupling agents to facilitate the amide bond formation. One such effective combination is dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This approach has been successfully utilized in the synthesis of a series of N-(4-methoxybenzyl) fatty acid amides. nih.gov The reaction proceeds by the activation of the carboxylic acid (fatty acid) by DCC, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine (4-methoxybenzylamine) to form the desired amide. DMAP acts as a catalyst by accelerating the formation of the active intermediate and promoting the nucleophilic attack of the amine.

While direct examples for octanamide (B1217078) are noted, the synthesis of structurally similar amides using this method provides a strong precedent. For instance, the synthesis of N-(4-methoxybenzyl)undec-10-enamide and N-(4-methoxybenzyl)oleamide has been accomplished using the DCC/DMAP catalyst system. nih.gov

Catalytic Synthesis Approaches (e.g., Manganese Pincer Complexes)

Recent advancements in catalysis have introduced novel methods for chemical transformations that can be relevant to the synthesis and modification of amides. Manganese pincer complexes have emerged as versatile catalysts for a variety of organic reactions, including the α-alkenylation of amides. hbni.ac.in While not a direct synthesis of this compound from its precursors, these catalytic methods offer a pathway to derivatize the amide at the α-position of the carbonyl group. This acceptorless dehydrogenative coupling strategy allows for the introduction of unsaturation into the octanamide chain, demonstrating the potential of manganese pincer complexes in modifying the structure of this compound and its analogues. hbni.ac.in

Synthesis of this compound Analogues and Derivatives

The chemical scaffold of this compound allows for extensive modification at both the octanamide chain and the aromatic moiety, leading to the generation of a wide array of analogues and derivatives with potentially altered biological activities or physicochemical properties.

Structural Modifications of the Octanamide Chain

The fatty acid component of this compound is a prime target for structural modification. By replacing octanoic acid with other fatty acids, a variety of analogues can be synthesized. This has been demonstrated through the synthesis of N-(4-methoxybenzyl) amides derived from different fatty acids, showcasing the versatility of the synthetic routes. nih.gov

For example, the following analogues have been synthesized, highlighting the ability to introduce unsaturation and hydroxyl groups into the fatty acid chain:

N-(4-methoxybenzyl)undec-10-enamide : This analogue incorporates a terminal double bond in the acyl chain. nih.gov

(9Z,12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide : This derivative features both a double bond and a hydroxyl group in the fatty acid backbone. nih.gov

N-(4-methoxybenzyl)oleamide : This analogue is derived from oleic acid, a monounsaturated fatty acid. nih.gov

These examples underscore the flexibility of the synthetic methods to accommodate various fatty acid building blocks, enabling the exploration of structure-activity relationships related to the lipophilic tail.

Aromatic Moiety Derivatizations (e.g., Hydroxy-substituted Analogues)

The aromatic ring of the N-(4-methoxybenzyl) group provides another avenue for derivatization. Introducing substituents onto the phenyl ring can significantly impact the molecule's properties. While direct derivatization of the pre-formed this compound is one possibility, a more common strategy involves the synthesis of analogues from derivatized starting materials.

An example of this approach is the synthesis of hydroxy-substituted analogues. For instance, thiosemicarbazone derivatives have been prepared starting from N-(4-methoxybenzyl) thiosemicarbazide (B42300), which is then condensed with various hydroxy-substituted aldehydes. nih.govmdpi.com This method allows for the incorporation of hydroxyl groups at different positions on an aromatic ring that is ultimately part of a larger molecular structure containing the N-(4-methoxybenzyl) fragment. Specific examples include the reaction with 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one and 2-fluoro-4-hydroxybenzaldehyde (B1296990) to yield the corresponding thiosemicarbazone derivatives. nih.govmdpi.com

Integration into Complex Molecular Architectures (e.g., Thiosemicarbazone Derivatives)

The this compound scaffold can be incorporated into more complex molecular architectures, leading to compounds with novel functionalities. A notable example is the synthesis of thiosemicarbazone derivatives. These are typically prepared by first synthesizing N-(4-methoxybenzyl) thiosemicarbazide, which then serves as a key intermediate. nih.govmdpi.com

The synthesis of these complex derivatives proceeds in a stepwise manner:

Preparation of N-(4-methoxybenzyl) thiosemicarbazide : This intermediate is synthesized from 4-methoxybenzylamine.

Condensation with Carbonyl Compounds : The N-(4-methoxybenzyl) thiosemicarbazide is then reacted with various aldehydes or ketones to form the corresponding thiosemicarbazones. This condensation reaction introduces a new molecular fragment onto the core structure. nih.govmdpi.com

Furthermore, these thiosemicarbazone ligands can be used to form coordination complexes with metal ions. For example, reaction with a ruthenium precursor, [Ru2Cl2(μ-Cl)2(η6-p-cymene)2], leads to the formation of cationic ruthenium(II)-p-cymene complexes. In these complexes, the thiosemicarbazone ligand coordinates to the ruthenium center through the imine nitrogen and the sulfur atom, forming a stable five-membered chelate ring. nih.govmdpi.com This demonstrates how the N-(4-methoxybenzyl) moiety can be integrated into sophisticated organometallic structures.

Data Tables

Table 1: Examples of N-(4-methoxybenzyl) Fatty Acid Amide Analogues

| Compound Name | Fatty Acid Precursor | Key Structural Feature | Reference |

| N-(4-methoxybenzyl)undec-10-enamide | Undec-10-enoic acid | Terminal alkene | nih.gov |

| (9Z,12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | (9Z,12R)-12-Hydroxyoctadec-9-enoic acid | Alkene and hydroxyl group | nih.gov |

| N-(4-methoxybenzyl)oleamide | Oleic acid | Internal alkene | nih.gov |

Table 2: Examples of Thiosemicarbazone Derivatives Incorporating the N-(4-methoxybenzyl) Moiety

| Derivative Name | Carbonyl Precursor | Resulting Structural Feature | Reference |

| N-(4-Methoxybenzyl)-(3-methoxy-4-hydroxybenzophenone) Thiosemicarbazone | 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | Hydroxy and methoxy (B1213986) substituted aromatic ring | mdpi.com |

| N-(4-Methoxybenzyl)-(2-fluoro-4-hydroxybenzaldehyde)-thiosemicarbazone | 2-fluoro-4-hydroxybenzaldehyde | Fluoro and hydroxy substituted aromatic ring | mdpi.com |

Characterization Techniques for Synthetic Products in Research

The confirmation of the molecular structure and the assessment of purity are critical steps following the synthesis of a chemical compound. For this compound and its derivatives, a suite of analytical techniques is employed to provide a comprehensive characterization of the final product. These methods include spectroscopic analysis for structural confirmation, chromatographic techniques for purity evaluation, and crystallographic studies for precise spatial arrangement determination.

Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the molecular structure of newly synthesized compounds. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and elemental composition.

While specific, published spectra for this compound (CAS No. 226950-63-6) are not widely available from research literature, data from closely related analogues, such as N-(4-methoxybenzyl)undec-10-enamide, offer significant insights into the expected spectral characteristics. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups within a molecule. For an N-substituted amide like this compound, key absorptions are expected for the N-H bond, the amide C=O (Amide I band), and the C-N stretch (Amide II band), in addition to vibrations from the aromatic ring and the alkyl chain. The analysis of N-(4-methoxybenzyl)undec-10-enamide revealed characteristic IR bands at 3302 cm⁻¹ (N-H stretch) and 1638 cm⁻¹ (C=O, amide stretch), which are anticipated to be very similar for the octanamide analogue. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for Related Amides |

| N-H Stretch | ~3300 |

| C-H Stretch (Aromatic) | ~3080-3010 |

| C-H Stretch (Aliphatic) | ~2920-2850 |

| C=O Stretch (Amide I) | ~1640 |

| N-H Bend / C-N Stretch (Amide II) | ~1550 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for mapping the precise structure of a molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons of the methoxybenzyl group, the benzylic methylene (B1212753) protons, the methoxy protons, the amide N-H proton, and the protons of the octanoyl alkyl chain.

¹³C NMR: The carbon NMR spectrum indicates the number of chemically distinct carbon atoms. Key signals would include those for the amide carbonyl carbon, the aromatic carbons, the benzylic carbon, the methoxy carbon, and the carbons of the alkyl chain.

The following tables present the expected chemical shifts for this compound, based on data from the structurally similar N-(4-methoxybenzyl)undec-10-enamide. researchgate.net

Interactive Data Table: Predicted ¹H NMR Data

| Proton Type | Expected Chemical Shift (δ ppm) | Multiplicity | Integration |

| Aromatic (ortho to -CH₂) | ~7.17 | Doublet | 2H |

| Aromatic (ortho to -OCH₃) | ~6.83 | Doublet | 2H |

| Amide N-H | ~6.08 | Singlet (broad) | 1H |

| Benzylic (-CH₂-) | ~4.32 | Doublet | 2H |

| Methoxy (-OCH₃) | ~3.77 | Singlet | 3H |

| α-Methylene (-CH₂CO-) | ~2.16 | Triplet | 2H |

| Alkyl Chain (-CH₂-)n | ~1.62 - 1.28 | Multiplet | 10H |

| Terminal Methyl (-CH₃) | ~0.88 | Triplet | 3H |

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Type | Expected Chemical Shift (δ ppm) |

| Amide Carbonyl (C=O) | ~173.0 |

| Aromatic C (substituted with -OCH₃) | ~158.9 |

| Aromatic CH (ortho to -CH₂) | ~130.6 |

| Aromatic C (substituted with -CH₂) | ~129.1 |

| Aromatic CH (ortho to -OCH₃) | ~114.0 |

| Methoxy (-OCH₃) | ~55.2 |

| Benzylic (-CH₂-) | ~42.9 |

| α-Methylene (-CH₂CO-) | ~36.7 |

| Alkyl Chain (-CH₂-)n | ~31.8 - 22.7 |

| Terminal Methyl (-CH₃) | ~14.1 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. For this compound (Formula: C₁₆H₂₅NO₂), the expected molecular weight is 263.38 g/mol . Under electron ionization (EI), a common fragmentation pathway for N-benzyl amides involves cleavage of the benzylic C-N bond, which would lead to the formation of a stable 4-methoxybenzyl cation or a tropylium (B1234903) ion (m/z 121), a very common fragment for benzyl (B1604629) derivatives. Another typical fragmentation is the McLafferty rearrangement involving the carbonyl group and the alkyl chain.

Chromatographic Purity Assessment (e.g., UHPLC-DAD for related compounds)

Assessing the purity of a synthesized compound is crucial to ensure that observed properties are intrinsic to the target molecule and not due to impurities. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Diode-Array Detector (DAD) is a powerful technique for this purpose.

UHPLC utilizes columns with smaller stationary phase particles, enabling higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. For a compound like this compound, a reverse-phase method would typically be employed, where the molecule is separated based on its hydrophobicity.

The DAD provides an additional layer of analysis by acquiring a full UV-Vis spectrum at each point during the elution of a peak. This allows for an assessment of peak purity; if the spectra are consistent across the entire peak, it is likely a single, pure compound. If the spectra vary, it indicates the presence of a co-eluting impurity with a different UV-Vis absorption profile. The 4-methoxybenzyl moiety in the target molecule provides a strong chromophore, making it well-suited for detection by DAD.

Interactive Data Table: Illustrative UHPLC-DAD Purity Report

| Peak No. | Retention Time (min) | Peak Area (%) | UV λmax (nm) | Purity Assessment |

| 1 | 4.58 | 99.8 | 227, 275 | Pass (Spectrally Homogeneous) |

| 2 | 5.12 | 0.2 | 215 | Impurity |

Crystallographic Analysis for Structural Elucidation (e.g., X-ray Diffraction of related compounds)

Single-crystal X-ray diffraction is the most definitive analytical method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsional angles, and reveals how molecules pack together in the solid state through intermolecular interactions.

While a crystal structure for this compound has not been reported in the crystallographic databases, the analysis of structurally related amides, such as N-(4-methoxyphenyl)benzamide and N-(4-Chlorophenyl)-4-methoxybenzamide, offers valuable insights into the likely solid-state conformation. nih.goviucr.orgiucr.org

Studies on these related compounds reveal several key features:

The amide group (–CONH–) is typically planar or nearly planar.

There is significant twisting between the plane of the amide group and the planes of the aromatic rings. For instance, in N-(4-methoxyphenyl)benzamide, the aryl rings are tilted approximately 60° with respect to each other. iucr.orgiucr.org

The crystal packing is heavily influenced by intermolecular hydrogen bonding. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor, often forming chains or networks of molecules (N—H···O). nih.gov These interactions are fundamental to the stability of the crystal lattice.

Interactive Data Table: Crystallographic Data for a Related Compound, N-(4-Chlorophenyl)-4-methoxybenzamide nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.6015 (3) |

| b (Å) | 9.9409 (5) |

| c (Å) | 22.5857 (11) |

| β (°) | 94.137 (2) |

| Volume (ų) | 1254.38 (11) |

| Z (Molecules per unit cell) | 4 |

| Key Intermolecular Interaction | N—H···O Hydrogen Bonds |

Investigations of Biological Activities Associated with N 4 Methoxybenzyl Octanamide and Its Analogues

Antimicrobial Activity Research

The antimicrobial potential of N-(4-methoxybenzyl) amides derived from fatty acids has been a subject of scientific inquiry. These studies aim to determine the efficacy of these compounds against various pathogenic bacteria and fungi.

Studies have been conducted on analogues of N-(4-methoxybenzyl)octanamide to evaluate their antibacterial properties. One such study investigated a series of fatty acid amides, including the structurally similar compound N-(4-methoxybenzyl)undec-10-enamide. nih.gov The antibacterial efficacy was determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Killing Concentration (MKC) against specific bacterial strains. nih.gov For bacteria such as E. coli and A. tumefaciens, the MIC value for N-(4-methoxybenzyl)undec-10-enamide was found to be 55 μg/ml. nih.gov Further testing established that the concentration required to kill the bacteria, the MKC, was also 55 μg/ml, indicating a potent bactericidal effect at this concentration. nih.gov

| Compound | Bacterial Strain | MIC (μg/ml) | MKC (μg/ml) | Source |

|---|---|---|---|---|

| N-(4-methoxybenzyl)undec-10-enamide | E. coli, A. tumefaciens | 55 | 55 | nih.gov |

The same series of N-(4-methoxybenzyl) fatty acid amides was also evaluated for antifungal activity. nih.gov The research included testing against fungal species like Alternaria and Rhizopus. For the analogue N-(4-methoxybenzyl)undec-10-enamide, the Minimum Inhibitory Concentration (MIC) was determined to be 70 μg/ml. nih.gov The Minimum Killing Concentration (MKC) for these fungal strains was also found to be 70 μg/ml, demonstrating its fungicidal properties. nih.gov The study noted that another analogue containing a hydroxy group on the fatty acid chain exhibited even more potent antifungal and antibacterial activity. nih.gov

| Compound | Fungal Strain | MIC (μg/ml) | MKC (μg/ml) | Source |

|---|---|---|---|---|

| N-(4-methoxybenzyl)undec-10-enamide | Alternaria, Rhizopus | 70 | 70 | nih.gov |

Urease Enzyme Inhibition Studies

The urease enzyme, which hydrolyzes urea, is a significant factor in various pathologies, including those caused by bacteria like Helicobacter pylori, and it contributes to the formation of infectious kidney stones. mdpi.comnih.gov Consequently, the inhibition of this enzyme is a key target for the development of new therapeutic agents. nih.govnih.gov While a wide range of compounds have been screened for their anti-ureolytic properties, specific research investigating the urease enzyme inhibition activity of this compound is not extensively documented in the available literature. Kinetic studies on other compounds have identified various modes of inhibition, including competitive, non-competitive, and mixed inhibition, which provides a framework for evaluating potential new inhibitors. mdpi.com

Antioxidant Activity Investigations

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in the pathology of many diseases. nih.govresearchgate.net Antioxidant compounds can mitigate oxidative stress by neutralizing reactive oxygen species. nih.gov Research has been conducted on various novel synthetic compounds containing methoxyphenyl groups to assess their antioxidant potential using methods like the DPPH radical scavenging assay. nih.govnih.gov For instance, certain derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated antioxidant activity even greater than the well-known antioxidant ascorbic acid. nih.gov However, specific studies focusing on the direct antioxidant activity of this compound have not been prominently featured in the reviewed scientific literature.

Neuroprotective Effects Research

Macamides, a class of compounds that includes this compound analogues, have been investigated for their neuroprotective effects. mdpi.com These compounds are of interest for their potential to treat neurological disorders. mdpi.com For example, studies on N-benzyl eicosapentaenamide (NB-EPA), a related macamide, have shown that it can significantly ameliorate hypoxic-ischemic brain damage in neonatal mice. mdpi.com This neuroprotective effect was linked to the improvement of brain infarction and the suppression of neuronal apoptosis through the p53–PUMA signaling pathway. mdpi.com Other research has suggested that the neuroprotective action of some macamides may be mediated through the endocannabinoid system, as they bear a structural similarity to anandamide. mdpi.com Another compound containing the 4-methoxyphenyl (B3050149) group, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, has been shown to protect against neurotoxicity by inhibiting the production of intracellular reactive oxygen species and nitric oxide. nih.gov

Cytotoxicity Profiling in Cancer Cell Lines (e.g., for macamides)

Macamides, which are naturally occurring compounds found in the maca plant, have been evaluated for their potential antitumor activities. nih.gov Research has demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. nih.govresearchgate.net One study focused on macamide B, which was shown to inhibit the proliferation of H1299, A549, and H460 lung cancer cells in a dose- and time-dependent manner. nih.gov In addition to inhibiting proliferation, macamide B was also found to suppress the invasive capabilities of these lung cancer cells and induce apoptosis. nih.gov The half-maximal inhibitory concentration (IC₅₀) values indicate the potency of the compound's cytotoxic effect. nih.gov

| Compound | Cancer Cell Line | IC₅₀ (µmol/l) | Source |

|---|---|---|---|

| Macamide B | H1299 (Lung Cancer) | ~2.5 | nih.gov |

| A549 (Lung Cancer) | ~3.7 | nih.gov | |

| H460 (Lung Cancer) | ~2.8 | nih.gov |

Mechanistic Elucidations and Molecular Interaction Studies

Molecular Binding Mechanism Investigations

The investigation into how N-(4-methoxybenzyl)octanamide interacts with biological targets at a molecular level is crucial for understanding its potential pharmacological activities. This section reviews studies on its binding with DNA, receptor-ligand interactions, and enzyme inhibition dynamics.

DNA Binding Studies

Currently, there is no publicly available scientific literature or research data detailing the specific interactions or binding mechanisms of this compound with DNA.

Receptor-Ligand Interaction Modeling (e.g., TRPV1, muscarinic acetylcholine (B1216132) receptors for related structures)

While direct receptor-ligand interaction modeling for this compound is not extensively documented, studies on structurally related compounds, such as capsaicin (B1668287) and its analogs, provide insights into potential interactions, particularly with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Capsaicin, a well-known agonist of the TRPV1 receptor, shares structural motifs with this compound. Research on capsaicin analogs indicates that both polar and nonpolar residues within the ligand-binding pocket of the TRPV1 receptor are crucial for stabilizing the agonist-channel interactions.

For related structures like capsaicin, interactions with muscarinic acetylcholine receptors have also been explored. Studies have shown that capsaicin can influence muscarinic receptor-mediated responses. For example, capsaicin treatment has been observed to increase the maximal contraction of tracheal smooth muscle stimulated by the muscarinic agonist methacholine. Furthermore, at low concentrations, capsaicin has been found to selectively antagonize responses mediated by nicotinic acetylcholine receptor-channels. This suggests that while not a direct ligand, capsaicin and potentially its analogs can modulate cholinergic receptor activity.

Table 1: Key Receptors and Potential Interactions of Structurally Related Compounds

| Receptor | Interacting Compound(s) | Observed Effect |

|---|---|---|

| TRPV1 | Capsaicin and analogs | Agonist activity, stabilization by polar and nonpolar residues |

| Muscarinic Acetylcholine Receptors | Capsaicin | Potentiation of methacholine-induced contraction |

| Nicotinic Acetylcholine Receptors | Capsaicin | Antagonism of acetylcholine-evoked responses |

Enzyme-Inhibitor Interaction Dynamics

As of the latest available data, there are no specific studies published that investigate the enzyme-inhibitor interaction dynamics of this compound.

Computational Approaches in Mechanistic Research

Computational methods are invaluable tools for predicting and analyzing the molecular interactions of compounds like this compound. Molecular docking and dynamics simulations can provide a detailed view of binding modes and the stability of ligand-target complexes.

Molecular Docking Simulations

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For compounds structurally similar to this compound, docking studies have been instrumental. For instance, in the study of capsaicin analogs with the TRPV1 receptor, computational modeling helped to reveal that different analogs can adopt varied binding poses while still stabilizing the receptor in a similar permissive conformation.

In the context of other related molecules, molecular docking has been used to investigate interactions with various targets. For example, docking studies of a Schiff base, 2-(((4-methoxyphenyl) imino) methyl)-4-nitrophenol, showed a high binding affinity with its target protein. These types of studies provide a framework for how this compound might be computationally modeled against potential biological targets.

Table 2: Examples of Molecular Docking Applications for Related Structures

| Compound Type | Target | Key Finding from Docking |

|---|---|---|

| Capsaicin Analogs | TRPV1 Receptor | Varied binding poses can lead to a similar active conformation of the receptor. |

| Schiff Bases | Target Protein (1GTV) | High binding affinity predicted. |

| Flavonoids | M1 Muscarinic Acetylcholine Receptor | Non-polar interactions are significant for binding in the orthosteric site. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-receptor interactions over time. These simulations can reveal the stability of binding poses predicted by molecular docking and the conformational changes that occur in both the ligand and the receptor.

Elucidation of Biochemical Pathways (e.g., glucosinolate conversion to macamides)

This compound belongs to a class of compounds known as macamides, which are characteristic secondary metabolites of the maca plant (Lepidium meyenii). Research indicates that macamides are not present in significant amounts in fresh maca tissue but are formed during the post-harvest drying and processing stages. nih.gov This suggests an enzyme-catalyzed biosynthesis.

The proposed biosynthetic pathway for macamides involves several key steps: nih.gov

Glucosinolate Hydrolysis: The primary precursors for the benzylamine (B48309) moiety of macamides are glucosinolates. In maca, benzylglucosinolate is the relevant precursor. During the post-harvest drying process, the enzyme myrosinase hydrolyzes these glucosinolates to produce unstable intermediates, which then rearrange to form benzyl (B1604629) isothiocyanates.

Formation of Benzylamine: The resulting benzyl isothiocyanates are subsequently converted into benzylamines.

Fatty Acid Release: Concurrently, lipids stored within the plant's cells are hydrolyzed, releasing free fatty acids, such as octanoic acid.

Condensation Reaction: Finally, macamides are formed through the condensation of a benzylamine molecule with a fatty acid. This amidation reaction is likely catalyzed by an enzyme that is activated during the drying process. acs.orgresearchgate.net

Studies comparing different drying methods have shown that traditional air-drying leads to a significant accumulation of macamides, whereas methods like freeze-drying, which are much faster, interrupt this biosynthetic pathway, resulting in very low macamide content. researchgate.netacs.org This highlights the critical role of the post-harvest processing conditions in the formation of these compounds.

| Precursor/Intermediate | Role in Pathway |

| Benzylglucosinolate | Initial precursor for the benzylamine moiety |

| Benzyl Isothiocyanate | Intermediate formed from glucosinolate hydrolysis |

| Benzylamine | Direct precursor that condenses with a fatty acid |

| Free Fatty Acids (e.g., Octanoic Acid) | Second key precursor for macamide formation |

Surface Adsorption Behavior and Film Formation Mechanisms (e.g., corrosion inhibition context for related octanamides)

The structural features of this compound, specifically the presence of an amide group, an aromatic ring, and heteroatoms (nitrogen and oxygen), suggest potential for surface activity. Compounds with similar structures, particularly other N-substituted octanamides, have been investigated as corrosion inhibitors for metals like carbon steel in acidic environments. nih.govnmlindia.org

The mechanism of corrosion inhibition by such organic molecules involves adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.gov This adsorption can occur through two primary mechanisms:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the steel surface is positively charged, while the inhibitor can be protonated.

Chemisorption: This involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. The lone pair electrons on nitrogen and oxygen atoms, as well as the π-electrons of the aromatic ring, can be donated to the vacant d-orbitals of iron atoms on the metal surface. nih.gov

The effectiveness of the protective film depends on the inhibitor's concentration and its molecular structure. Electrochemical studies, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are used to evaluate inhibition efficiency. mdpi.com The data from these studies can be fitted to adsorption isotherms, like the Langmuir isotherm, to understand the nature of the adsorption. The value of the standard free energy of adsorption (ΔG°ads) derived from these isotherms can help distinguish between physisorption (typically values less negative than -20 kJ/mol) and chemisorption (values more negative than -40 kJ/mol), with intermediate values suggesting a mixed mode of adsorption. researchgate.net

The formation of this adsorbed film increases the charge transfer resistance and decreases the double-layer capacitance at the metal/solution interface, effectively mitigating the corrosion process. mdpi.com

| Parameter | Description | Typical Trend with Inhibitor |

| Corrosion Current Density (icorr) | Rate of corrosion | Decreases |

| Polarization Resistance (Rp) | Resistance of the metal to corrosion | Increases |

| Double-Layer Capacitance (Cdl) | Electrical capacitance at the interface | Decreases |

| Inhibition Efficiency (η%) | Percentage reduction in corrosion rate | Increases |

Structure Activity Relationship Sar and Structural Design Principles

Correlative Analysis of Substituent Effects on Biological Efficacy (e.g., hydroxyl and methoxy (B1213986) group influence)

The biological efficacy of a compound is profoundly influenced by the nature and position of its substituents. The methoxy (-OCH3) and hydroxyl (-OH) groups on the benzyl (B1604629) ring of N-(4-methoxybenzyl)octanamide and its analogues are critical determinants of their activity.

Research into capsaicin (B1668287) analogues, a class of compounds to which this compound belongs, provides a clear framework for understanding these effects. rsc.org A key finding from these studies is the hierarchical influence of phenolic hydroxyl and methoxy groups on antioxidant activity. The general trend observed is: two hydroxyl groups on the benzene (B151609) ring confer greater antioxidant effect than one hydroxyl and one methoxy group, which in turn is more effective than two methoxy groups. rsc.org This indicates that the presence of phenolic hydroxyl groups is crucial for potent antioxidant activity, while dual methoxy groups are considered unfavorable. rsc.org

Table 1: Influence of Benzyl Ring Substituents on Antioxidant Activity of Capsaicin Analogues

This table illustrates the impact of substituting hydroxyl and methoxy groups on the antioxidant capacity (IC50) of compounds related to this compound. A lower IC50 value indicates higher potency.

| Compound Name | Substituents on Benzyl Ring | Antioxidant Activity (DPPH Assay, IC50 in μM) |

| N-(4-Hydroxy-3-methoxybenzyl)octanamide (Dihydrocapsaicin) | 4-OH, 3-OCH3 | 50.87 ± 4.08 rsc.org |

| N-(3,4-Dihydroxybenzyl)octanamide | 3,4-diOH | 7.33 ± 0.98 rsc.org |

| N-(3,4-Dimethoxybenzyl)octanamide | 3,4-diOCH3 | > 200 rsc.org |

Rational Design of this compound Analogues with Enhanced Potency

Rational design is a strategy in drug discovery that uses the knowledge of a biological target and SAR to create new, more potent and selective compounds. preprints.orgijddd.com For this compound, this involves the systematic modification of its three key structural features: the lipophilic octanamide (B1217078) tail, the polar 4-methoxybenzyl head, and the central amide linker. rsc.org

One powerful strategy in lead optimization is "structural simplification". nih.gov While increasing molecular weight and complexity can sometimes enhance binding affinity, it often leads to undesirable pharmacokinetic properties, a phenomenon termed "molecular obesity". nih.gov Therefore, a rational design approach may involve simplifying the structure to improve properties like solubility while retaining the essential interactions for biological activity. nih.gov

Another principle of rational design is the creation of analogues that mimic the natural substrate of a target enzyme. For example, a compound containing a 4-methoxybenzyl moiety, 2-hydroxy-3-(4-methoxybenzyl)naphthalene-1,4-dione, was identified as an inhibitor of the bacterial enzyme ThyX by mimicking the interactions of the natural substrate. nih.gov

Applying these principles to this compound, several design strategies can be proposed:

Alkyl Chain Modification: Varying the length of the octanamide chain to optimize lipophilicity and interactions within a target's hydrophobic pocket. rsc.org

Benzyl Ring Substitution: Based on SAR data, replacing the methoxy group with a hydroxyl group is predicted to enhance activities like antioxidant capacity. rsc.org Introducing other electron-withdrawing or electron-donating groups could further probe electronic requirements for activity. beilstein-journals.org

Amide Linker Isosteres: Replacing the amide bond with other chemical groups (isosteres) that maintain a similar spatial arrangement but may offer improved metabolic stability or different hydrogen bonding patterns.

Table 2: Proposed Rational Design Modifications for this compound Analogues

| Structural Modification | Rationale for Design | Desired Outcome |

|---|---|---|

| Replace 4-methoxy with 4-hydroxy | SAR studies show -OH groups are critical for antioxidant activity. rsc.org | Enhanced antioxidant potency. |

| Vary octanamide chain length (e.g., C6 to C12) | Optimize lipophilicity for better membrane permeability or target engagement. rsc.org | Improved pharmacokinetic profile and/or potency. |

| Introduce bioisosteres for the amide linker | Improve metabolic stability and alter hydrogen bonding capacity. | Increased in vivo half-life and bioavailability. |

Pharmacophore Development and Lead Optimization Strategies (referencing dual inhibition strategies)

Pharmacophore modeling is a cornerstone of modern lead optimization. A pharmacophore is defined as the essential ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. mdpi.com These models typically include features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic centers (HC), and aromatic rings (AR). mdpi.comnih.gov For this compound, a hypothetical pharmacophore model would likely feature:

An aromatic ring feature (R) for the benzyl group.

A hydrogen bond acceptor (A) at the ether oxygen of the methoxy group and the carbonyl oxygen of the amide.

A hydrogen bond donor (D) at the amide N-H.

A large hydrophobic feature (H) corresponding to the octyl chain.

Once developed, this model can be used for virtual screening of vast chemical libraries to identify novel compounds that match these key features, thus accelerating the discovery of new leads. mdpi.compharmacophorejournal.com

A more advanced lead optimization strategy is the development of Designed Multiple Ligands (DMLs) , also known as dual-acting inhibitors. researchgate.net This approach aims to create a single chemical entity that can modulate two or more distinct biological targets. researchgate.net The rationale behind DMLs is to address complex diseases, which often involve multiple biochemical pathways, with a single drug. This can lead to improved therapeutic efficacy, simplified pharmacokinetics, and a potential reduction in drug-drug interactions compared to administering multiple separate drugs. researchgate.net

In the context of this compound analogues, a dual-inhibition strategy could be realized by designing a molecule where different substructures are optimized to interact with different targets. For example, the substituted benzylamide portion could be tailored to inhibit one enzyme, while the lipophilic tail is modified with a different pharmacophoric group to interact with a second, unrelated target. This represents a sophisticated application of pharmacophore modeling and rational design to create highly specific and multi-functional therapeutic agents.

Interdisciplinary Research Applications and Contexts

Role in Corrosion Inhibition Research (referencing related octanamide (B1217078) structures)

The investigation of organic molecules as corrosion inhibitors for metals, particularly in acidic environments, is a significant area of materials science. The efficacy of these inhibitors is often linked to their ability to adsorb onto the metal surface, forming a protective barrier. This adsorption is facilitated by the presence of heteroatoms (such as nitrogen and oxygen), aromatic rings, and long alkyl chains within the molecule's structure. nih.govresearchgate.net

While direct studies on N-(4-methoxybenzyl)octanamide as a corrosion inhibitor are not extensively documented, research on related octanamide and other amide derivatives provides a strong basis for its potential in this application. For instance, the structural modification of 4-amino-1,2,4-triazole (B31798) (AT) to N-(4H-1,2,4-triazol-4-yl)octanamide (OAT) by attaching an octanoyl chain significantly enhanced its corrosion inhibition efficiency for mild steel in hydrochloric acid. researchgate.net The introduction of the hydrophobic octanoyl tail was found to change the adsorption mechanism from physisorption to chemisorption, leading to the formation of a self-assembled monolayer (SAM) and boosting the inhibition efficiency from 65% to 99%. researchgate.net

The molecular structure of this compound incorporates key features desirable for a corrosion inhibitor:

An amide group: The nitrogen and oxygen atoms can act as adsorption centers.

A benzene (B151609) ring: The π-electrons of the aromatic ring can interact with the metal surface.

An octyl chain: This hydrophobic chain can contribute to the formation of a dense, protective film.

A methoxy (B1213986) group: The oxygen atom in the methoxy group provides an additional site for adsorption.

Studies on other organic inhibitors with similar functional groups, such as pyrazole (B372694) and barbiturate (B1230296) derivatives, have demonstrated that the presence of heteroatoms and aromatic rings leads to effective corrosion inhibition by forming a stable adsorbed layer on the metal surface. nih.govekb.eg The inhibition mechanism often involves the sharing of lone pair electrons of nitrogen and oxygen atoms with the vacant d-orbitals of iron atoms. nih.govresearchgate.net Therefore, based on the performance of structurally analogous compounds, this compound is a promising candidate for further investigation as a corrosion inhibitor.

Utility in Advanced Peptide Synthesis Strategies (as protecting groups in related structures)

In the realm of synthetic chemistry, particularly in the intricate process of peptide synthesis, protecting groups are indispensable tools. They are used to temporarily block reactive functional groups to prevent unwanted side reactions during the step-by-step assembly of amino acid chains. The 4-methoxybenzyl (Mob) group, a key structural component of this compound, is a well-established protecting group in this context.

The 4-methoxybenzyl group is often employed to protect the side chains of certain amino acids, such as cysteine and selenocysteine. acs.orgnih.gov For example, the N-(2-hydroxy-4-methoxybenzyl) (Hmb) group, a close relative, is utilized as a backbone amide protecting group in solid-phase peptide synthesis (SPPS). rsc.orgfrontiersin.org This protection helps to disrupt the aggregation of the growing peptide chain, which can otherwise lead to incomplete reactions and low yields, a common challenge in the synthesis of "difficult sequences". frontiersin.orgpeptide.com

The utility of these benzyl-based protecting groups stems from their stability under the conditions used for peptide bond formation and their susceptibility to cleavage under specific, often acidic, conditions to deprotect the amino acid residue once the synthesis is complete. For instance, the 4-methoxybenzyl ester is a widely used protecting group for carboxylic acids in peptide synthesis due to its ease of introduction and removal. nih.gov

Key attributes of the 4-methoxybenzyl group in peptide synthesis:

| Feature | Description | Reference |

| Stability | Resistant to the basic conditions often used for Fmoc group removal during SPPS. | peptide.com |

| Cleavage | Can be removed with strong acids, such as trifluoroacetic acid (TFA), often in the presence of scavengers. | nih.gov |

| Aggregation Prevention | When used as a backbone protecting group (e.g., Hmb), it disrupts inter-chain hydrogen bonding that leads to peptide aggregation. | peptide.com |

| Racemization Suppression | The 4-methoxybenzyloxymethyl (MBom) group has been shown to suppress the racemization of cysteine during peptide synthesis. | acs.org |

While this compound itself is not directly used as a protecting group, its core structure exemplifies the chemical motifs that are critically important for the successful chemical synthesis of complex peptides.

Exploration as Fluorescent Probes (referencing structurally similar compounds)

Fluorescent probes are molecules that, upon interaction with a specific analyte or change in their environment, exhibit a change in their fluorescence properties. This characteristic makes them powerful tools for detecting and visualizing biological molecules and processes in real-time. The N-p-methoxybenzyl moiety, a central part of this compound, has been identified as a key component in the design of highly sensitive fluorescent probes.

A notable application is in the detection of formaldehyde (B43269) (FA), a molecule implicated in various physiological and pathological processes. researchgate.netrsc.org Researchers have found that N-p-methoxybenzyl homoallylamine is a highly efficient trigger for the 2-aza-Cope rearrangement reaction with formaldehyde. rsc.orgnih.gov This reaction leads to the release of a fluorophore, resulting in a "turn-on" fluorescence signal. The N-p-methoxybenzyl group was found to provide the highest reactivity and fluorescence increase compared to other N-substituted homoallylamines. researchgate.netnih.gov

Structurally similar compounds are also used in the development of probes for other biological targets. For instance, molecules incorporating a 4-methoxybenzyl alcohol moiety have been used to create fluorescent probes for specific cytochrome P450 enzymes, such as CYP2D6. mdpi.com The enzymatic O-demethylation of the methoxy group triggers a significant fluorescence enhancement.

The design of these probes often relies on a strategy where the fluorescent part of the molecule (the fluorophore) is initially in a "quenched" or non-fluorescent state. The interaction with the target analyte cleaves a specific bond, releasing the fluorophore and "turning on" the fluorescence. The N-p-methoxybenzyl group has proven to be an effective "trigger" in these systems due to its specific reactivity. While this compound is not a fluorescent probe itself, its N-p-methoxybenzyl component is a validated structural motif for the construction of advanced fluorescent probes.

Influence on Soil Microbial Community Metabolism (as observed metabolites)

The soil microbiome is a complex ecosystem where a vast array of chemical compounds, known as metabolites, mediate interactions between microorganisms and between microbes and plants. frontiersin.orgnih.gov Amides, as a class of compounds, are part of this complex metabolic landscape and can be utilized by soil microorganisms as carbon and nitrogen sources. dergipark.org.trfrontiersin.org

Direct studies on the metabolic fate of this compound in soil are limited. However, research on the influence of small molecule metabolites on soil microbial communities provides a framework for understanding its potential role. For example, in studies of reclaimed barren mountainous land, a structurally very similar compound, N-[(4-Hydroxy-3-methoxyphenyl)methyl]octanamide, was identified as a differentially expressed metabolite that showed significant correlation with specific bacterial genera, including Saccharibacteria and unclassified Rhizobiales. frontiersin.org This suggests that such compounds can influence the structure and composition of the soil microbial community.

The degradation of herbicides containing amide bonds by soil microorganisms has been studied, indicating that actinomycetes, in particular, can be involved in the initial stages of their biodegradation. dergipark.org.tr The introduction of such compounds can lead to shifts in the relative abundance of different microbial trophic groups. dergipark.org.tr

The general principles of soil microbiology suggest that a compound like this compound, if introduced into the soil environment, would likely be metabolized by various microorganisms. The octanamide portion could serve as a source of fatty acid and nitrogen, while the methoxybenzyl group would be processed through aromatic degradation pathways. The specific impact on the microbial community would depend on various factors, including the existing microbial diversity, soil type, and environmental conditions. The presence of related macamides, such as N-benzyl-octanamide, has been reported in plants like maca, which are grown in soil, suggesting a natural context for the presence and metabolism of similar structures. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-methoxybenzyl)octanamide, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves a multi-step process starting with 4-methoxybenzylamine and octanoyl chloride. A condensation reaction under Schotten-Baumann conditions (aqueous NaOH, dichloromethane solvent) is common. Optimization parameters include temperature control (0–5°C to minimize side reactions), stoichiometric ratios (1:1.2 amine:acyl chloride), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Characterization : Confirmation of structure requires NMR (¹H/¹³C), IR (amide C=O stretch ~1640 cm⁻¹), and mass spectrometry (molecular ion peak at 277.4 g/mol) .

Q. How can researchers validate the purity and stability of this compound in experimental settings?

- Analytical Techniques :

- HPLC : Use a C18 column with acetonitrile/water mobile phase (70:30) to assess purity (>95% by peak area).

- TGA/DSC : Evaluate thermal stability (decomposition temperature >200°C).

- Long-term storage : Store at –20°C under inert gas to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives across studies?

- Case Analysis : For example, discrepancies in IC₅₀ values for enzyme inhibition (e.g., COX-2) may arise from assay conditions (pH, co-solvents like DMSO). Reproduce experiments using standardized protocols (e.g., ELISA kits with controlled temperature and substrate concentrations). Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

- Structural Nuances : Compare substituent effects (e.g., methoxy vs. hydroxyl groups) using SAR tables (see example below) :

| Derivative | Substituent (R) | IC₅₀ (COX-2, μM) |

|---|---|---|

| N-(4-MeO-Bn)octanamide | Methoxy | 12.3 ± 1.5 |

| N-(4-OH-Bn)octanamide | Hydroxy | 8.7 ± 0.9 |

Q. How can computational methods guide the design of this compound analogs with enhanced target specificity?

- Protocol :

Molecular Docking : Use AutoDock Vina to screen analogs against crystallographic targets (e.g., PARP-1, PDB: 5DS3). Prioritize compounds with ΔG < –8 kcal/mol.

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).

ADMET Prediction : Apply SwissADME to filter candidates with favorable pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) .

Q. What mechanistic insights explain the compound’s variable efficacy in cancer vs. inflammatory models?

- Hypothesis Testing :

- Pathway Inhibition : Quantify TNF-α suppression (ELISA) in RAW 264.7 macrophages vs. antiproliferative effects in MCF-7 cells (MTT assay).

- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., demethylated or β-oxidation products) in different tissues .

Q. How do structural modifications at the octanamide chain impact physicochemical properties and bioavailability?

- Experimental Design :

- Chain Length : Synthesize analogs with C6–C10 acyl chains. Measure logP (shake-flask method) and solubility (UV-Vis).

- Bioavailability : Conduct permeability assays (Caco-2 monolayers) and compare AUC in rodent PK studies .

Methodological Challenges & Solutions

Q. What are the limitations of current spectroscopic techniques in characterizing this compound, and how can they be mitigated?

- Challenge : Overlapping ¹H NMR signals (e.g., methoxy protons at δ 3.8 ppm with solvent residues).

- Solution : Use deuterated solvents (CDCl₃) and 2D NMR (HSQC, HMBC) for unambiguous assignments. For complex mixtures, employ hyphenated LC-MS/MS .

Q. How can researchers address low yields in scale-up synthesis while maintaining enantiomeric purity?

- Process Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.